Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1359655-87-0 . It has a molecular weight of 208.19 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 208.19 .Scientific Research Applications
Modification of Chitosan : Chitosan, a natural biopolymer, has been modified using Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate and other compounds. This modification introduces ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of the polymer, potentially altering its properties for various applications (Levov et al., 2011).
Anti-Inflammatory and Analgesic Activities : A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reactions involving this compound, were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Anti-Hepatitis B Virus Activity : Derivatives of Ethyl 6-bromo-8-hydroxyimidazo[1,2‐a]pyridine-3‐carboxylate have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. Some compounds have shown effectiveness in inhibiting HBV DNA replication (Chen et al., 2011).
Synthesis of Novel Compounds : this compound has been used in the synthesis of new compounds with potential biological activity. For example, novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones have been synthesized from imidazo[1,2-a]pyridines (Zamora et al., 2004).
Suzuki–Miyaura Borylation Reaction : In the pharmaceutical industry, Suzuki–Miyaura borylation reactions using this compound are significant for preparing various active agents. This method has been used to synthesize nitrogen-rich systems with potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Bioisosteric Replacement in Modulator Ligands : this compound has been used to synthesize 8-fluoroimidazo[1,2-a]pyridine, which acted as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in GABA A receptor modulator ligands (Humphries et al., 2006).
Safety and Hazards
Future Directions
While there is limited information on the future directions of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been studied for their anti-proliferative activity against S. pneumoniae . This suggests potential future research directions in exploring the biological activity of these compounds.
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been studied for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
The negatively charged region of the compound, which is mainly distributed in the O atom of the ester group, may provide electrons and serve as a nucleophilic attack site .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit various biological activities and pharmacological properties .
Result of Action
Compounds with a similar core have shown anti-bacterial action againstS. pneumoniae .
Properties
IUPAC Name |
ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXRVKIDBAOAKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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